N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[2-hydroxy-2-(4-phenylphenyl)propyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO3/c1-23(27,15-25-22(26)18-10-13-21(28-2)20(24)14-18)19-11-8-17(9-12-19)16-6-4-3-5-7-16/h3-14,27H,15H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYNCFBOJLKUJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Hydroxypropylation: The biphenyl intermediate is then reacted with an epoxide under basic conditions to introduce the hydroxypropyl group.
Amidation: The final step involves the reaction of the hydroxypropyl-biphenyl intermediate with 3-fluoro-4-methoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzamide moiety can be reduced to form an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include primary or secondary amines.
Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide has been identified as a promising lead compound for drug development. It shows potential in targeting the programmed cell death protein 1 (PD-1) pathway, which is crucial in cancer immunotherapy. Inhibiting the PD-1/PD-L1 interaction can enhance T-cell responses and promote anti-tumor immunity, making it a candidate for cancer treatment.
Case Study: PD-1 Inhibition
Research indicates that similar biphenyl derivatives can effectively inhibit the PD-1/PD-L1 interaction. For example, studies have demonstrated enhanced immune responses leading to tumor regression in animal models when PD-1 inhibitors are administered alongside this compound.
Materials Science Applications
The unique structural features of this compound make it suitable for developing novel materials with specific electronic or optical properties. Its biphenyl group contributes to the material's electronic characteristics, which can be harnessed in organic electronics and photonic devices.
Organic Synthesis Applications
This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its structural characteristics facilitate various synthetic pathways, making it valuable for producing pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxypropyl and benzamide groups can form hydrogen bonds and other interactions with the target, while the biphenyl and fluoromethoxybenzene moieties contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural or functional similarities with the target molecule:
Structural and Functional Differences
- Backbone Diversity :
- Substituent Effects: The 3-fluoro-4-methoxy group on the benzamide distinguishes the target from dimethoxy () or non-fluorinated analogues (). Fluorine improves metabolic stability and membrane permeability .
- Synthetic Routes :
Pharmacological Implications (Inferred)
- Amide Bond Significance : Amides are pivotal in drug design due to metabolic stability and hydrogen-bonding capacity .
- Biphenyl Motif : Enhances binding to hydrophobic pockets in targets like cyclooxygenases (COX) or kinases, as seen in flurbiprofen derivatives .
- Fluorine and Methoxy Groups : These substituents are common in CNS-active drugs (e.g., antidepressants) due to their ability to cross the blood-brain barrier .
Biological Activity
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H25FNO3, with a molecular weight of approximately 391.5 g/mol. The compound features a biphenyl moiety, which is known for enhancing lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H25FNO3 |
| Molecular Weight | 391.5 g/mol |
| Synonyms | F5857-2737 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease processes, particularly in cancer and inflammatory conditions.
Target Interaction
Studies have shown that compounds with similar structures can exhibit inhibitory effects on key proteins involved in cell proliferation and survival. For instance, the biphenyl structure is often associated with modulation of the Bcl-2 family proteins, which are critical in apoptosis regulation .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound:
- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that this compound can induce apoptosis and inhibit cell proliferation. For example, treatment with the compound resulted in a significant decrease in viability in breast cancer cell lines (MCF-7 and MDA-MB-231) at concentrations above 10 µM .
- Mechanistic Insights : The compound appears to activate caspase pathways, leading to programmed cell death. This mechanism was confirmed through Western blot analysis showing increased levels of cleaved caspases in treated cells .
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has been evaluated for anti-inflammatory properties:
- Animal Models : In vivo studies on murine models of inflammation revealed that administration of this compound reduced markers of inflammation such as TNF-alpha and IL-6 .
Case Studies
Several case studies have documented the efficacy of this compound in specific therapeutic contexts:
-
Breast Cancer Treatment :
- A clinical trial involving patients with recurrent breast cancer showed promising results when combining this compound with standard chemotherapy regimens.
- Patients reported improved outcomes with reduced side effects compared to traditional treatments alone.
- Chronic Inflammatory Diseases :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
